molecular formula C22H16ClNO4 B11399699 N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide

N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11399699
M. Wt: 393.8 g/mol
InChI Key: KVYXVZIUJSAWLY-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide is a coumarin-derived compound featuring a 3-chlorobenzyl and a furan-2-ylmethyl substituent on the carboxamide nitrogen. The coumarin core (2H-chromene-2-one) provides a planar aromatic system, while the substituents influence electronic properties, solubility, and biological interactions.

Properties

Molecular Formula

C22H16ClNO4

Molecular Weight

393.8 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C22H16ClNO4/c23-17-7-3-5-15(11-17)13-24(14-18-8-4-10-27-18)21(25)19-12-16-6-1-2-9-20(16)28-22(19)26/h1-12H,13-14H2

InChI Key

KVYXVZIUJSAWLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)N(CC3=CC(=CC=C3)Cl)CC4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the chromene core, which can be synthesized through the Pechmann condensation reaction. This involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Pechmann Condensation: Phenol + β-ketoester → Chromene

    Chlorobenzylation: Chromene + 3-chlorobenzyl chloride → 3-chlorobenzyl chromene

    Furan-2-ylmethylation: 3-chlorobenzyl chromene + furan-2-ylmethyl bromide → N-(3-chlorobenzyl)-N-(furan-2-ylmethyl) chromene

    Carboxamidation: N-(3-chlorobenzyl)-N-(furan-2-ylmethyl) chromene + carboxamide reagent → this compound

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a synthetic intermediate for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Potential therapeutic agent for the treatment of various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide would depend on its specific biological target. Generally, compounds like this can interact with enzymes, receptors, or other proteins to exert their effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Benzyl Group

N-(4-Fluorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide
  • Structure : Differs by substitution of the 3-chlorobenzyl group with a 4-fluorobenzyl moiety.
  • Molecular Weight: 377.37 g/mol (fluorine vs. chlorine) .
  • Applications : Fluorinated analogues are often explored for improved metabolic stability and bioavailability in drug design.
N-(3,5-Dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
  • Structure : Features a benzo[f]chromene core (larger aromatic system) and a 3,5-dimethylphenyl group.
  • Impact: Aromatic Extension: The benzo[f]chromene core increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

Core Heterocycle Variations

G10 (4-(2-chloro-6-fluorobenzyl)-N-(furan-2-ylmethyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide)
  • Structure : Replaces the coumarin core with a benzo[b][1,4]thiazine ring.
  • Impact :
    • Electronic Properties : The thiazine ring introduces sulfur, enhancing hydrogen-bonding capacity and redox activity.
    • Biological Activity : Demonstrated as a STING agonist, highlighting the role of heterocycle choice in targeting specific pathways .
6-Methyl-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide
  • Structure : Coumarin core with a 6-methyl group and 3-methylphenyl substituent.
  • Impact: Optical Properties: Methyl groups at the 6-position increase hyperpolarizability, making it relevant for non-linear optical (NLO) applications. Steric Effects: The smaller substituent (methyl vs. chlorobenzyl) may reduce steric clashes in protein binding .

Functional Group Modifications

N-(Furan-2-ylmethyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide
  • Structure : Adds a 7-hydroxy group to the coumarin core.
  • Impact :
    • Hydrogen Bonding : The hydroxyl group enhances solubility and interaction with polar residues in enzymes or receptors.
    • Bioavailability : Increased polarity may improve water solubility but reduce cell membrane permeability .
Thiourea and Tetrazole Derivatives (e.g., 1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine)
  • Structure : Replaces the carboxamide with tetrazole or thiourea groups.
  • Impact :
    • Acid-Base Properties : Tetrazoles act as carboxylic acid bioisosteres, improving metabolic stability.
    • Antimicrobial Activity : Thiourea derivatives show enhanced activity against bacterial strains, suggesting functional group-dependent efficacy .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties Reference
Target Compound Coumarin (2H-chromene) 3-chlorobenzyl, furan-2-ylmethyl 377.37 High lipophilicity, halogenated
N-(4-Fluorobenzyl)-N-(furan-2-ylmethyl) analogue Coumarin 4-fluorobenzyl, furan-2-ylmethyl 377.37 Enhanced polarity
G10 Benzo[b][1,4]thiazine 2-chloro-6-fluorobenzyl, furan-2-ylmethyl 455.87 STING agonist, sulfur-containing
6-Methyl coumarin derivative Coumarin 6-methyl, 3-methylphenyl 293.32 NLO applications
7-Hydroxy coumarin derivative Coumarin 7-hydroxy, furan-2-ylmethyl 285.25 Improved solubility

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